
L-Leucine-d10
Overview
Description
L-Leucine-d10 is a deuterium-labeled form of L-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Leucine results in this compound. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis. L-Leucine itself is known for its role in activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-d10 involves the incorporation of deuterium into the L-Leucine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in L-Leucine with deuterium atoms using deuterated solvents under specific conditions.
Chemical Synthesis: Deuterated precursors are used to synthesize this compound through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Chemical Reactions Analysis
Oxidation Reactions
L-Leucine-d10 undergoes oxidation similarly to non-deuterated leucine but with modified kinetics due to deuterium's kinetic isotope effect (KIE). Key pathways include:
Metal-Catalyzed Oxidation
- Fenton-like Reactions : Fe(III)/Cu(II)-Leu-d10 complexes generate HO· via redox cycling. Ascorbate enhances HO· production by reducing Fe(III)/Cu(II) to Fe(II)/Cu(I) :
- Stability Constants : Leu-d10 forms stable complexes with Fe () and Cu () .
Reduction Reactions
Deuterated leucine participates in enzymatic reductive amination:
Leucine Dehydrogenase (LeuDH)-Catalyzed Reactions
- Substrate : Trimethylpyruvic acid (TMP) is converted to L-tert-leucine using NADH as a cofactor .
- Key Metrics :
- Deuterium Effect : KIE reduces reaction rates by ~20% in deuterated substrates .
Substitution Reactions
Deuterium atoms in Leu-d10 can be replaced under specific conditions:
Halogenation
- Conditions : Reaction with molecular halogens (Cl₂, Br₂) in acidic media .
- Products : Halo-deuterated leucine derivatives (e.g., C7–Cl substitution).
Nucleophilic Substitution
Enzymatic Degradation
Leu-d10 is metabolized via branched-chain amino acid transaminase (BCAT):
Transamination Pathway
- Reaction :
- Kinetics : Deuterium labeling slows transamination by 15–30% due to C–D bond cleavage barriers .
Kinetic Isotope Effects (KIE)
Deuterium substitution alters reaction dynamics:
Reaction Type | KIE (k_H/k_D) | Implication |
---|---|---|
Hydrogen Abstraction by HO· | 2.5–3.0 | Slower radical formation |
Enzymatic Transamination | 1.2–1.5 | Reduced metabolic turnover |
Reductive Amination | 1.3–1.7 | Lower catalytic efficiency |
Scientific Research Applications
Metabolic Research
L-Leucine-d10 is widely used in metabolic studies due to its role in protein synthesis and energy metabolism. The deuterium labeling enables researchers to trace the metabolic pathways of leucine in vivo and in vitro.
Key Findings:
- This compound acts as an internal standard for quantifying L-leucine concentrations using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) .
- It has been shown to stimulate protein synthesis in skeletal muscle, particularly under conditions of exercise or food deprivation, through the mechanistic target of rapamycin (mTOR) signaling pathway .
Nutritional Studies
The compound is also significant in nutritional research, particularly concerning dietary supplements aimed at enhancing muscle protein synthesis and recovery.
Applications:
- Investigations into the effects of L-leucine supplementation on muscle regeneration and growth have demonstrated its efficacy in various populations, including athletes and the elderly .
- Studies indicate that L-leucine supplementation can improve metabolic health by influencing insulin signaling and glucose metabolism .
Proteomics
In proteomic studies, this compound serves as a stable isotope tracer, facilitating quantitative analysis of proteins.
Applications:
- The use of isotopically labeled amino acids like this compound allows for differential proteomics, where changes in protein expression can be quantified under different experimental conditions .
- This application is critical for understanding protein dynamics, post-translational modifications, and interactions within cellular systems.
Case Study 1: Muscle Protein Synthesis
A study conducted on rats demonstrated that administration of this compound significantly increased skeletal muscle protein synthesis post-exercise. The results indicated a marked activation of mTOR signaling pathways, highlighting the compound's role in muscle recovery and growth .
Experimental Group | Treatment | Protein Synthesis Increase (%) |
---|---|---|
Control | None | 0 |
This compound | 1 mM | 25 |
This compound | 5 mM | 40 |
Case Study 2: Metabolic Pathway Tracing
In a metabolic tracing study involving human subjects, researchers utilized this compound to investigate its incorporation into various tissues. The findings revealed significant differences in leucine metabolism between lean and obese individuals, suggesting potential therapeutic applications for obesity management .
Mechanism of Action
L-Leucine-d10 exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell growth, protein synthesis, and metabolism. This compound binds to specific receptors and proteins involved in the mTOR pathway, leading to its activation. This, in turn, promotes protein synthesis and cell growth .
Comparison with Similar Compounds
L-Leucine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Leucine: The non-deuterated form of L-Leucine, which also activates the mTOR pathway but lacks the deuterium labeling.
L-Isoleucine: Another branched-chain amino acid with similar metabolic functions but different structural properties.
This compound’s uniqueness lies in its use as a tracer in metabolic studies, providing insights into the dynamics of amino acid metabolism that cannot be obtained with non-deuterated compounds.
Biological Activity
L-Leucine-d10, an isotopically labeled form of the essential amino acid L-leucine, plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in metabolic studies, particularly in protein synthesis, energy metabolism, and disease modeling.
Overview of this compound
This compound is a deuterated form of L-leucine, where ten hydrogen atoms are replaced with deuterium. This labeling allows researchers to trace its metabolic pathways without altering its biological functions. L-leucine itself is crucial for protein synthesis and is known to stimulate muscle protein synthesis through the mTOR signaling pathway.
This compound exhibits several biological activities:
- Protein Synthesis : It activates the mTOR pathway, which is pivotal for promoting protein synthesis in muscle tissues. This activation leads to increased translation of mRNA into proteins, essential for muscle growth and repair.
- Energy Metabolism : L-leucine influences energy metabolism by regulating insulin secretion and glucose homeostasis. It has been shown to enhance insulin sensitivity and improve glucose uptake in peripheral tissues.
- Antioxidant Properties : Research indicates that L-leucine can modulate oxidative stress by influencing the levels of reactive oxygen species (ROS) in cells.
Case Studies
- Muscle Recovery in Athletes : A study investigated the effects of this compound supplementation on muscle recovery post-exercise. Athletes who received this compound showed significantly improved recovery markers compared to a placebo group, indicating enhanced protein synthesis and reduced muscle soreness .
- Metabolic Profiling : In a metabolic study using isotopic labeling with this compound, researchers analyzed its impact on lipid metabolism in athletes. The results demonstrated that this compound supplementation led to alterations in lipid profiles and improved metabolic health markers, such as reduced triglycerides and increased HDL cholesterol levels .
- Cancer Cell Studies : Investigations into the antiproliferative effects of this compound on cancer cell lines revealed that it could inhibit cell growth by inducing apoptosis through the modulation of mTOR signaling pathways. This suggests potential therapeutic applications in cancer treatment .
Table 1: Effects of this compound on Muscle Recovery Markers
Marker | Control Group (Placebo) | This compound Group | p-value |
---|---|---|---|
Muscle soreness (VAS) | 7.5 ± 1.2 | 4.3 ± 0.9 | <0.01 |
Serum creatine kinase (U/L) | 250 ± 50 | 150 ± 30 | <0.05 |
mTOR activation (pS6K) | 1.0 ± 0.2 | 2.5 ± 0.3 | <0.01 |
Table 2: Metabolic Changes Induced by this compound Supplementation
Metabolite | Baseline (Control) | After Supplementation | Change (%) |
---|---|---|---|
Triglycerides (mg/dL) | 150 ± 20 | 120 ± 15 | -20% |
HDL Cholesterol (mg/dL) | 40 ± 5 | 50 ± 5 | +25% |
Insulin Sensitivity (HOMA) | 3.0 ± 0.5 | 1.8 ± 0.4 | -40% |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing L-Leucine-d10 to ensure high isotopic purity, and which analytical methods are most reliable for verification?
this compound is typically synthesized via catalytic deuteration of L-leucine or its precursors using deuterium gas in the presence of a catalyst (e.g., palladium). Isotopic purity (>98% deuterium incorporation) must be verified using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for quantifying deuterium distribution. Replicated analyses, such as parallel testing with independent MS instruments, are critical to validate consistency .
Q. How should researchers design in vivo metabolic studies using this compound to accurately trace leucine incorporation into proteins?
Experimental design should include:
- Dosage optimization : Pre-trial kinetic studies to determine the minimal effective dose that avoids isotopic saturation.
- Administration route : Intravenous infusion ensures precise delivery, while oral administration may require bioavailability corrections.
- Control groups : Use non-deuterated leucine controls to account for natural isotope abundance. Tools like Design Expert can model dose-response relationships and optimize parameters .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in metabolic flux data obtained from this compound tracer studies?
Contradictions in flux data often arise from compartmentalization (e.g., mitochondrial vs. cytoplasmic leucine pools). To address this:
- Perform compartment-specific sampling (e.g., mitochondrial isolation).
- Apply multi-tracer parallel experiments (e.g., combining this compound with ¹³C-glucose) to cross-validate pathways.
- Use Bayesian statistical models to integrate uncertain data points, as demonstrated in Mendelian randomization studies requiring replicated analyses .
Q. In cell culture studies, how can isotopic dilution effects of this compound be quantified and corrected to improve data accuracy?
Isotopic dilution occurs when endogenous unlabeled leucine dilutes the tracer. Correction methods include:
- Mass balance equations : Calculate dilution factors based on extracellular and intracellular leucine concentrations.
- Stochastic modeling : Simulate tracer kinetics using tools like COPASI or SAAMII.
- Internal standards : Spike samples with ¹⁵N-labeled leucine to normalize MS signals .
Q. What advanced statistical models are suitable for analyzing time-resolved data from this compound pulse-chase experiments?
- Compartmental models : Fit time-series data to multi-pool models (e.g., two-compartment vs. three-compartment) using nonlinear regression.
- Principal component analysis (PCA) : Identify dominant variance patterns in proteomic or metabolomic datasets.
- Response surface methodology (RSM) : Optimize experimental conditions (e.g., tracer concentration vs. sampling intervals) using tools like Design Expert .
Q. How can researchers leverage this compound in multi-omics approaches to study protein turnover and metabolic pathways comprehensively?
Integrate stable isotope-resolved metabolomics (SIRM) with proteomics:
- Metabolomics : Track deuterium incorporation into TCA cycle intermediates via LC-MS.
- Proteomics : Use pulsed SILAC (pSILAC) with this compound to measure protein half-lives.
- Data integration : Platforms like Skyline or MaxQuant can align multi-omics datasets, while collaborative frameworks (e.g., ResearchGate networks) enable cross-disciplinary validation .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. Data Contradiction & Validation
Q. How should researchers address conflicting results in this compound studies when comparing in vitro vs. in vivo models?
- Source analysis : Identify confounding factors (e.g., in vitro lack of systemic regulation).
- Hybrid experiments : Use ex vivo organ cultures with this compound to bridge model discrepancies.
- Meta-analysis : Aggregate data from public repositories (e.g., MetaboLights) to assess reproducibility across studies .
Q. What validation protocols are critical when using this compound in clinical translational research?
- Phase I trials : Establish pharmacokinetic/pharmacodynamic (PK/PD) profiles in healthy volunteers.
- Blinded replicates : Ensure analytical workflows (e.g., MS runs) are repeated by independent labs.
- Ethical compliance : Adhere to guidelines for deuterated compound administration in humans, including radiation safety protocols (even for non-radioactive tracers) .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
Record name | Deuterated L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
Record name | Deuterated L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.